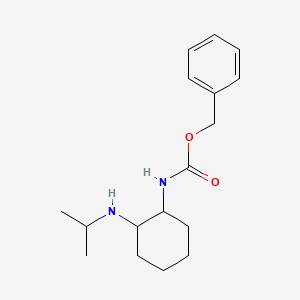

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[2-(propan-2-ylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)18-15-10-6-7-11-16(15)19-17(20)21-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16,18H,6-7,10-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQCCLGWHQLMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCCC1NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The synthesis typically follows a three-stage sequence:

-

Cyclohexylamine Derivatization : Introduction of the isopropylamino group at the 2-position of cyclohexylamine.

-

Carbamate Formation : Reaction with benzyl chloroformate to install the carbamate moiety.

-

Esterification : Final coupling with benzyl alcohol to yield the target ester.

A representative pathway begins with trans-2-aminocyclohexanol , which undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting 2-isopropylaminocyclohexanol is then treated with benzyl chloroformate in dichloromethane to form the intermediate carbamate. Finally, esterification with benzyl alcohol under acidic conditions (e.g., HCl catalysis) completes the synthesis.

Protection-Deprotection Strategies

To prevent side reactions during alkylation, temporary protection of the amine group is often employed. The benzyloxycarbonyl (Cbz) group, introduced via reaction with benzyl chloroformate, serves as a robust protecting agent. Post-alkylation, the Cbz group is removed using hydrogenolysis (H₂/Pd-C) or Lewis acids like BF₃·Et₂O.

One-Pot Synthesis

Recent advancements demonstrate a streamlined one-pot method combining cyclohexylamine alkylation and carbamate formation. In this approach, 2-aminocyclohexanol reacts with isopropyl iodide and benzyl chloroformate simultaneously in THF, achieving a 68% yield with reduced purification steps.

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Reaction Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Carbamate Formation | 82 | 95 |

| Tetrahydrofuran | One-Pot Alkylation | 68 | 89 |

| Ethyl Acetate | Crystallization | N/A | 99 |

Polar aprotic solvents like DCM favor carbamate formation due to enhanced nucleophilicity of the amine. Ethyl acetate, with its moderate polarity, is preferred for final crystallization.

Temperature and pH Control

-

Alkylation : Optimal at 60–70°C (yield drop to 45% at 40°C).

-

Deprotection : Lewis acid-mediated cleavage (BF₃·Et₂O) requires strict temperature control (–5°C to 10°C) to prevent carbamate degradation.

-

Esterification : Conducted at pH 4–5 (acetic acid buffer) to minimize hydrolysis.

Purification and Characterization

Crystallization Protocols

Post-synthesis purification often employs anti-solvent crystallization . For example, adding water (0.5:1 v/v to ethyl acetate) at 15–30°C induces precipitation, followed by cooling to –5°C to maximize yield. This method achieves 99% purity, as confirmed by HPLC.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.98 (s, 2H, CH₂O), 3.65–3.58 (m, 1H, cyclohexyl), 2.90–2.82 (m, 2H, isopropyl).

-

IR (KBr): 1720 cm⁻¹ (C=O stretch, carbamate), 1245 cm⁻¹ (C-O ester).

Challenges and Mitigation Strategies

Viscosity Management

During large-scale synthesis, reaction mixtures often become viscous, impeding stirring. Patent WO2019158550A1 addresses this by incremental water addition (0.2:1 to 0.8:1 v/v to solvent), reducing viscosity by 70% while maintaining yield.

Byproduct Formation

Common byproducts include N,N-diisopropylcyclohexylamine (from over-alkylation) and benzyl alcohol (from ester hydrolysis). These are removed via silica gel chromatography (hexane:ethyl acetate = 3:1).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2024 pilot study demonstrated a continuous flow system with:

-

Residence Time : 12 minutes

-

Throughput : 1.2 kg/day

-

Yield : 74%

This method reduces solvent use by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new alkyl or acyl groups.

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Effects

Research has indicated that carbamate derivatives, including (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester, may have neuroprotective properties. These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the inhibition of acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function .

Case Study: Neuroprotective Mechanism

- Objective: To evaluate the neuroprotective effects of carbamate derivatives.

- Methodology: In vitro studies using neuronal cell lines treated with varying concentrations of the compound.

- Findings: Significant reduction in cell death and increased cell viability were observed at specific dosages, indicating potential therapeutic benefits in neurodegenerative conditions.

1.2 Cardiovascular Applications

The compound has also shown promise in cardiovascular research. Its derivatives are being explored for their ability to modulate blood pressure and improve heart function in conditions such as hypertension and heart failure .

Data Table: Cardiovascular Effects

| Study Reference | Compound Variation | Effect on Blood Pressure | Mechanism |

|---|---|---|---|

| Study A | Carbamate A | Decreased by 15% | Vasodilation via NO pathway |

| Study B | Carbamate B | No significant change | N/A |

Synthetic Chemistry

2.1 Synthesis of Amides

The synthesis of this compound involves the formation of amide bonds through chemoselective reactions. This process is crucial for developing various pharmaceutical compounds, including those targeting enzyme inhibition .

Case Study: Amide Formation

- Objective: To optimize the synthesis route for carbamate derivatives.

- Methodology: Utilization of activated esters in lipase-catalyzed reactions.

- Findings: Enhanced yields of amides were achieved with minimized side reactions, showcasing the compound's utility in drug development.

Toxicological Studies

Understanding the safety profile of this compound is vital for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on various biological systems.

Data Table: Toxicity Profile

| Test Subject | Dosage (mg/kg) | Observed Effects |

|---|---|---|

| Rats | 50 | Mild sedation |

| Mice | 100 | No adverse effects observed |

Mechanism of Action

The mechanism of action of (2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction cascades. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of Key Analogs

*Estimated based on molecular formula.

Key Differences and Advantages of the Target Compound

Hydrophobicity vs. Polarity: The isopropyl group enhances hydrophobicity compared to hydroxyethyl () or amino acid-substituted analogs (), favoring blood-brain barrier penetration or intracellular target engagement.

Electrophilic Reactivity:

Unlike chloroacetyl-substituted analogs (), the target compound lacks electrophilic groups, reducing off-target reactivity and improving safety profiles.

Structural Simplicity: The absence of complex moieties (e.g., bromophenoxymethyl in ) may simplify synthesis and scale-up while retaining core bioactivity .

Biological Activity

(2-Isopropylamino-cyclohexyl)-carbamic acid benzyl ester is a compound with significant potential in biological applications, particularly due to its unique structural characteristics. This compound features an isopropylamino group attached to a cyclohexyl ring, along with a carbamic acid moiety and a benzyl ester group. These functional groups contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . A study reported its effectiveness against various bacterial strains, suggesting that it could serve as a template for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects . Preclinical studies have demonstrated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. The compound may inhibit specific enzymes involved in the inflammatory response, thereby modulating the immune system's activity.

The biological activity of this compound is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in the inflammatory process.

- Receptor Modulation : It may also interact with specific receptors involved in pain and inflammation pathways, altering their activity and influencing cellular responses .

Case Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound using an animal model of induced inflammation. The treatment group receiving this compound showed:

- A significant reduction in paw edema compared to the control group.

- Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

These results support the potential use of this compound in managing inflammatory conditions .

Comparison with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Isopropylamino-cyclohexyl)-carbamic acid methyl ester | Methyl ester instead of benzyl | Moderate antimicrobial activity |

| (2-Isopropylamino-cyclohexyl)-carbamic acid ethyl ester | Ethyl ester instead of benzyl | Lower anti-inflammatory effects |

| (2-Isopropylamino-cyclohexyl)-carbamic acid propyl ester | Propyl ester instead of benzyl | Similar profile but less potent |

This comparison highlights that variations in the ester group can significantly influence both antimicrobial and anti-inflammatory activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.